3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Description
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one is a spirocyclic ketone characterized by a fused bicyclic system (3.4 octane backbone) with two chlorine atoms at the 3-position and a ketone functional group at the 2-position. The spiro architecture imposes unique steric and electronic constraints, while the chlorine substituents enhance electrophilicity at the carbonyl group, making it reactive toward nucleophilic attack.
Properties
IUPAC Name |
3,3-dichloro-1-oxaspiro[3.4]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O2/c8-7(9)5(10)11-6(7)3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFZVVLXYKQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)O2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2,3-Dihydrofuran with t-Butyllithium
The lithiation of 2,3-dihydrofuran (7.8 mL, 102 mmol) with t-butyllithium (1.7 M in pentane, 60 mL) in anhydrous tetrahydrofuran (THF) at –78°C generates a lithiated intermediate, which reacts with 1,3-dichloroacetone (10.0 g, 78.8 mmol) in dry ether at –78°C. This step forms a chlorinated cyclopropanol precursor through nucleophilic addition to the carbonyl group.
Reductive Cyclization with Lithium Naphthalenide
The intermediate undergoes reductive cyclization using lithium naphthalenide (197 mL of 1 M in THF) at –78°C for 4–5 h, followed by stirring at room temperature overnight. This step facilitates the formation of the spirocyclic cyclopropanol structure. Subsequent treatment with Dowex-50W ion-exchange resin in ether promotes dehydration, yielding the cyclobutanone core.
Oxonium Ion-Initiated Ring Expansion
The final step involves an oxonium ion-mediated pinacolic rearrangement, expanding the cyclopropanol to the target spiroketone. Chromatographic purification on silica gel (5–25% ether in hexanes) affords 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one in 70% yield (6.9 g) as a faint yellow oil.
Key Optimization Parameters:
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Fresh t-BuLi : Prevents turbidity and ensures high conversion.
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Low-Temperature Lithiation : Maintains reaction specificity at –78°C.
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Lithium Naphthalenide Preparation : Requires stoichiometric lithium wire (1.37 g, 197 mmol) and naphthalene (25.3 g, 197 mmol) in THF.
Corey-Chaykovsky Cyclopropanation Strategies
Reaction Conditions:
Adaptability to Dichloroacetone Systems
The protocol can theoretically be adapted using 1,3-dichloroacetone instead of ethyl 4-oxocyclohexanecarboxylate. However, competing decarbonylation and polymerization side reactions necessitate careful temperature control (–78°C to 0°C) and stoichiometric lithium naphthalenide to suppress byproducts.
Comparative Analysis of Methodologies
Yield and Scalability
Limitations and Challenges
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Lithiation Method : Requires stringent anhydrous conditions and cryogenic temperatures.
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Corey-Chaykovsky : Limited to non-chlorinated substrates without side reactions.
Mechanistic Insights
Lithiation and Cyclopropanol Formation
The reaction begins with deprotonation of 2,3-dihydrofuran by t-BuLi, generating a stabilized lithium enolate. Nucleophilic attack on 1,3-dichloroacetone forms a chlorinated cyclopropanol intermediate, which undergoes reductive cyclization via single-electron transfer from lithium naphthalenide.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes or receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences in substituents, molecular weight, and functional groups among structurally related spirocyclic compounds:
Key Findings from Comparative Studies
Electrophilicity and Reactivity :
- The dichloro derivative’s carbonyl group is more electrophilic than analogs with electron-donating substituents (e.g., methyl in 7-Methyl-6-oxaspiro[3.4]octan-2-one). This enhances its susceptibility to nucleophilic attack, such as in Grignard or hydrolysis reactions .
- In contrast, the phosphonate group in dimethyl (3-oxo-1-oxaspiro[3.4]octan-2-yl)phosphonate enables participation in phosphorylation or cross-coupling reactions, a feature absent in the dichloro compound .
Steric Effects: The diphenoxy analog (CAS 68423-76-7) exhibits significant steric hindrance due to bulky phenoxy groups, which may impede reactions at the carbonyl site. This contrasts with the dichloro compound, where smaller chlorine atoms allow greater accessibility .
Synthetic Accessibility :
- Gold-catalyzed synthesis methods (e.g., for dimethyl phosphonate derivatives) suggest that the dichloro compound may require halogenation strategies, such as chlorination of a precursor spiroketone .
Polarity and Solubility :
- The dioxaspiro compound (5,8-dioxaspiro[3.4]octan-2-one) demonstrates higher polarity due to additional oxygen atoms, likely improving aqueous solubility compared to the dichloro derivative .
Biological Activity
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one (CAS Number: 193746-64-4) is a compound characterized by its unique spirocyclic structure, which includes a lactone ring fused to a cyclopropane ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science.
The molecular formula of this compound is C7H8Cl2O2. The presence of two chlorine atoms significantly influences its reactivity and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H8Cl2O2 |
| Molecular Weight | 195.05 g/mol |
| Structure | Spirocyclic |
| CAS Number | 193746-64-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use. The compound's unique structure allows it to potentially bind to enzymes or receptors, influencing their activity.
Biological Applications
Research indicates that this compound may have several biological applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
- Material Science : The compound's stability and reactivity may allow its use in developing new materials or as a precursor in industrial chemical synthesis.
Study on Antimicrobial Properties
A study conducted by Ejikeme et al. (2023) evaluated the antimicrobial properties of various compounds, including derivatives similar to this compound. The results indicated that compounds with spirocyclic structures often displayed enhanced activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli |
| Similar Spirocyclic Compound A | 0.12 µg/mL | Staphylococcus aureus |
| Similar Spirocyclic Compound B | 0.25 µg/mL | Pseudomonas aeruginosa |
Future Directions for Research
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas for investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to the compound's structure to enhance its biological activity and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
